molecular formula C14H17BO2S B2744398 2-(Benzo[B]thiophen-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 937182-06-4

2-(Benzo[B]thiophen-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B2744398
CAS RN: 937182-06-4
M. Wt: 260.16
InChI Key: UZLBZGFKKVKQIX-UHFFFAOYSA-N
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Description

2-(Benzo[B]thiophen-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as BTTBD, is a boron-containing compound that has gained significant attention in recent years due to its potential applications in scientific research. BTTBD is a highly reactive compound that can be used as a cross-coupling reagent in organic synthesis, as well as a fluorescent probe for studying biological systems.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Conformational Analysis : This compound, being a boric acid ester intermediate with benzene rings, is synthesized via a three-step substitution reaction. Its structure is confirmed using FTIR, NMR spectroscopy, and mass spectrometry. Additionally, its molecular structures are calculated and validated through density functional theory (DFT) and compared with X-ray diffraction values, revealing its physicochemical properties (Huang et al., 2021).

  • Crystal Structure and Vibrational Properties Studies : The compound's single crystals are characterized by X-ray diffraction and DFT calculations. This analysis confirms its molecular structure and provides insights into its vibrational properties, essential for understanding its applications in various fields (Wu et al., 2021).

Chemical Properties and Potential Applications

  • Chemical Reactivity and Stability : Analysis of similar compounds in this chemical family, like benzyloxycyanophenylboronic esters, provides insights into the chemical reactivity and potential applications of 2-(Benzo[B]thiophen-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in organic synthesis and material science (El Bialy et al., 2011).

  • Applications in Organic Electronics : Derivatives of this compound are used in the synthesis of organic semiconductors, particularly for organic field-effect transistors (OFETs). These semiconductors demonstrate p-channel characteristics and are promising for advanced electronic applications (Ryu et al., 2023).

Synthesis and Application in Polymer Science

  • Polymer Synthesis : The compound is crucial in the Suzuki synthesis of polyalkylthiophenes, a class of polymers with potential applications in electronic materials. Its role in the monomer preparation and subsequent polymerization highlights its importance in polymer science (Liversedge et al., 2006).

  • Synthesis of Colored Polymers : In the synthesis of deeply colored polymers containing pyrrolopyrrole dione units, derivatives of this compound are employed. These polymers are used in various applications, including organic solvents and electronic displays (Welterlich et al., 2012).

properties

IUPAC Name

2-(1-benzothiophen-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BO2S/c1-13(2)14(3,4)17-15(16-13)11-6-5-10-7-8-18-12(10)9-11/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLBZGFKKVKQIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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